ToP-53 dihydrochloride is synthesized through specific chemical processes involving precursor compounds. Research indicates that its synthesis can be optimized to achieve higher yields and purity, which are critical for its application in scientific studies and potential therapeutic use.
ToP-53 dihydrochloride can be classified as an organic compound, specifically a salt formed by the reaction of ToP-53 with hydrochloric acid. It falls under the category of pharmaceutical compounds due to its intended use in medical applications.
The synthesis of ToP-53 dihydrochloride typically involves the following steps:
The reaction mechanism often involves protonation of the nitrogen atoms in ToP-53, leading to the formation of the dihydrochloride salt. The choice of solvents and temperature during synthesis can significantly affect yield and purity.
ToP-53 dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms and bonds can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
The molecular formula for ToP-53 dihydrochloride typically includes carbon, hydrogen, nitrogen, and chlorine atoms. Detailed structural data can provide insights into its reactivity and interaction with biological targets.
ToP-53 dihydrochloride participates in various chemical reactions that are relevant for its application in drug development. These include:
Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing synthesis routes and predicting behavior in biological systems.
The mechanism of action for ToP-53 dihydrochloride primarily involves its interaction with cellular targets implicated in cancer progression. It is believed to inhibit specific pathways that are crucial for tumor growth and survival.
Research has shown that ToP-53 dihydrochloride may induce apoptosis in cancer cells through various signaling pathways, including those related to cell cycle regulation and programmed cell death.
ToP-53 dihydrochloride typically exhibits:
The chemical properties include:
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound thoroughly.
ToP-53 dihydrochloride has several scientific uses:
ToP-53 dihydrochloride (CAS: 147238-98-0) is a hydrochloride salt derivative of the organic base ToP-53. The conversion to dihydrochloride form significantly improves aqueous solubility and bioavailability, consistent with pharmaceutical applications of amine hydrochlorides [5]. Its molecular formula is C₂₈H₃₆N₂O₇·2HCl, with a molecular weight of 585.52 g/mol [4] [7]. The core structure integrates a tetrahydroisoquinoline moiety fused to a naphthodioxole system, with a substituted phenyl group at C-5 and a tertiary amine side chain.
Stereochemistry: The compound exhibits absolute stereochemistry at four defined chiral centers, denoted as [5R-(5α,5aβ,8aα,9β)] [4] [7]. This configuration is critical for biological activity, as stereospecificity governs target interactions.
Systematic IUPAC Name:[5R-(5α,5aβ,8aα,9β)]-9-[2-[N-[2-(Dimethylamino)ethyl]-N-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydrofuro[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6-one dihydrochloride [7].
Table 1: Identifier Summary for ToP-53 Dihydrochloride
Identifier Type | Value |
---|---|
CAS Registry Number | 147238-98-0 |
PubChem CID | 6918225 |
UNII | R5GM3ZVR4Q |
Molecular Formula | C₂₈H₃₆N₂O₇·2HCl |
SMILES | Cl.Cl.COC1=CC(=CC(OC)=C1O)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](CCN(C)CCN(C)C)C4=CC5=C(OCO5)C=C24 [4] |
The development of ToP-53 stems from medicinal chemistry efforts to optimize tetrahydroisoquinoline (THIQ) alkaloids—natural products renowned for antitumor properties. THIQ scaffolds are privileged structures in drug discovery due to their structural rigidity and DNA-intercalating potential [2] [8]:
Table 2: Evolution of THIQ-Based Antitumor Agents
Generation | Representative Agents | Structural Innovations |
---|---|---|
Natural Products | Saframycin A, Quinocarcin | Unmodified THIQ cores; limited solubility |
First-Gen Synthetics | Ecteinascidin analogs | Halogenated THIQ; improved potency |
Optimized Agents | ToP-53 | Cationic side chain; aryl substitution; dihydrochloride salt |
ToP-53 dihydrochloride primarily functions as a DNA topoisomerase II inhibitor, inducing double-strand breaks and G2/M cell cycle arrest. Preclinical studies reveal additional p53-dependent mechanisms, positioning it within precision oncology paradigms [3] [6] [9]:
p53 Pathway Modulation
Synthetic Lethality Applications
Emerging evidence suggests synergistic activity with DNA repair inhibitors (e.g., PARP inhibitors) in BRCA-mutant or p53-deficient models. ToP-53-induced DNA damage overwhelms homologous recombination-deficient cells, exploiting cancer-specific vulnerabilities [9].
Table 3: ToP-53 in Context of p53-Targeted Therapies
Therapeutic Class | Mechanism | Clinical Stage | Key Differentiators of ToP-53 |
---|---|---|---|
MDM2 Inhibitors (e.g., Idasanutlin) | Blocks p53-MDM2 binding | Phase III trials | ToP-53 independent of MDM2 expression |
p53 Reactivators (e.g., APR-246) | Restores mutant p53 folding | Approved for MDS | Targets wtp53/mutant p53 indirectly via DNA damage |
ToP-53 Dihydrochloride | DNA damage → p53 activation | Preclinical | Dual topoisomerase II/p53 agonism; synthetic lethality potential |
Clinical Development
While clinical trial data remains limited, ToP-53’s design addresses historical limitations of THIQ agents:
Table 4: Preclinical Profile of ToP-53 Dihydrochloride
Parameter | Characteristics | Biological Impact |
---|---|---|
Solubility | High water solubility (dihydrochloride salt) | Improved intravenous delivery |
Mechanism | Dual topoisomerase II inhibition + p53 activation | Broad applicability across p53-functional cancers |
Selectivity | Enhanced DNA affinity via aryl substitution | Reduced off-target toxicity vs. natural THIQs |
Future research directions include biomarker-driven patient selection (e.g., TP53 status, MDM2 amplification) and rational combinations with checkpoint inhibitors or DNA damage response inhibitors [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7